molecular formula C17H17N3O4 B6591373 7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione CAS No. 1370250-39-7

7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

Cat. No. B6591373
CAS RN: 1370250-39-7
M. Wt: 327.33 g/mol
InChI Key: HJTRSKVIYMCKJU-UHFFFAOYSA-N
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Description

The compound “7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione” is a key intermediate for the synthesis of the influenza antiviral drug baloxavir marboxil .


Synthesis Analysis

The synthesis of this compound is based on a novel preparation of 2-(2,2-dimethoxyethoxy)ethanamine employing inexpensive and readily available ethylene glycol as the starting material .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an oxazino ring, a pyrido ring, and a triazine ring, all fused together .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process starts with ethylene glycol and involves several intermediate compounds before the final product is obtained .

Scientific Research Applications

Synthesis and Efficiency

  • Fast Synthesis in Baloxavir Production : A study showed efficient synthesis of a related compound, used as an intermediate in the production of baloxavir, a medication. This synthesis used a solid acid catalyst and microwave conditions, leading to a high yield and reduced reaction time (Wang et al., 2022).

Anti-Influenza Virus Effects

  • Potent Anti-Influenza Activity : Research on novel substituted polycyclic pyridone derivatives, related to the compound , revealed potent anti-influenza virus activity. This indicates potential applications in the development of new influenza treatments (Tang et al., 2021).

Medicinal Chemistry Applications

  • Synthesis of 4-Amino-1,2,4-Triazines : A study focused on the synthesis of substituted 4-amino-1,2,4-triazines from compounds structurally similar to 7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione. These compounds have garnered interest for their potential applications in medicinal chemistry and pharmacology (Kobelev et al., 2019).

Cytotoxic Activity

  • Novel Compounds with Cytotoxic Activity : A study synthesized a series of compounds using a precursor similar to the compound , which were evaluated for their cytotoxic activity. This indicates potential applications in cancer research or treatment (Azab et al., 2017).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the sources, it is a key intermediate in the synthesis of baloxavir marboxil . Baloxavir marboxil is an influenza antiviral drug that works by inhibiting the cap-dependent endonuclease within the polymerase PA subunit of influenza A and B viruses .

Future Directions

The compound is a key intermediate in the synthesis of baloxavir marboxil, an important antiviral drug for influenza . The development of more efficient and environmentally friendly synthesis methods for this compound could have significant implications for the production of antiviral drugs .

properties

IUPAC Name

11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-13-6-7-20-15(16(13)24-10-12-4-2-1-3-5-12)17(22)19-8-9-23-11-14(19)18-20/h1-7,14,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTRSKVIYMCKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Reactant of Route 3
Reactant of Route 3
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Reactant of Route 4
Reactant of Route 4
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Reactant of Route 5
Reactant of Route 5
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Reactant of Route 6
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

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